Product packaging for [1,1'-Biphenyl]-3-amine, 5-methyl-(Cat. No.:CAS No. 83245-91-4)

[1,1'-Biphenyl]-3-amine, 5-methyl-

Cat. No.: B1660782
CAS No.: 83245-91-4
M. Wt: 183.25 g/mol
InChI Key: YEPQNLODEYARKJ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3-amine, 5-methyl- is a substituted biphenyl compound of significant interest in medicinal chemistry and organic synthesis. Biphenyl scaffolds are recognized as important intermediates for constructing compounds with profound pharmacological activity . They are frequently functionalized to introduce active groups, enabling their use in the synthesis of novel bioactive molecules . Specifically, substituted biphenyl derivatives have been identified as inhibitors for viral infections, including Hepatitis B and Hepatitis Delta virus . Furthermore, biphenyl cores are found in various pharmacological agents and natural product antibiotics, and they exhibit a range of properties including anticancer, antibacterial, and antimalarial activities . The amine and methyl functional groups on this biphenyl core make it a versatile building block for further chemical derivatization, facilitating the development of new compounds for pharmaceutical research and materials science. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B1660782 [1,1'-Biphenyl]-3-amine, 5-methyl- CAS No. 83245-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPQNLODEYARKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473729
Record name [1,1'-Biphenyl]-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83245-91-4
Record name [1,1'-Biphenyl]-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,1 Biphenyl 3 Amine, 5 Methyl and Analogous Structures

Reductive and Direct Amination Pathways

Reduction of Nitroaromatic Precursors to Biphenyl (B1667301) Amines

A common and effective strategy for synthesizing biphenyl amines involves the reduction of their corresponding nitroaromatic precursors. libretexts.org This transformation can be achieved using various reducing agents and conditions, tailored to the specific substrate and desired outcome.

One widely used method is catalytic hydrogenation. This process typically employs a metal catalyst, such as platinum, palladium, or nickel, and a source of hydrogen gas. libretexts.org The reaction is often carried out in a suitable solvent like ethanol. While highly effective, catalytic hydrogenation may not be suitable for molecules containing other reducible functional groups, such as carbon-carbon double bonds or carbonyl groups, due to potential lack of selectivity. libretexts.org

For substrates with sensitive functional groups, alternative reduction methods are preferred. Reagents like iron, zinc, tin, or tin(II) chloride in an acidic aqueous solution provide effective alternatives. libretexts.org Tin(II) chloride, in particular, is recognized for its mildness and is frequently used when other reducible functionalities are present in the molecule. libretexts.org

Another powerful reducing agent for converting nitro groups to amines is lithium aluminum hydride (LiAlH₄). libretexts.org However, its high reactivity necessitates careful handling and consideration of other functional groups within the molecule.

Direct Amination Methodologies for Substituted Biphenyls

Direct amination offers a more direct route to biphenyl amines, avoiding the need for a nitro precursor. These methods involve the formation of a carbon-nitrogen bond directly on the biphenyl scaffold.

Reductive amination is a powerful one-pot reaction that combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. libretexts.orgyoutube.com This process begins with the formation of an imine intermediate, which is then reduced to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This method is highly versatile and can be used to synthesize primary, secondary, and tertiary amines. libretexts.orgyoutube.com

Another approach is the direct alkylation of amines with alkyl halides. However, this method can be difficult to control and often leads to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines. masterorganicchemistry.com

Innovative Reaction Conditions and Techniques

Microwave-Assisted Synthesis of Biphenyl Amine Derivatives

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, offering significant advantages over conventional heating methods. anton-paar.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours or even days to just a few minutes. anton-paar.comnih.gov This rapid and efficient heating can lead to higher yields and cleaner reaction profiles. nih.gov

The key benefit of microwave heating lies in its ability to superheat solvents in sealed vessels to temperatures far above their atmospheric boiling points. anton-paar.com This is governed by the Arrhenius law, which states that a 10 °C increase in reaction temperature can roughly halve the reaction time. anton-paar.com This "in-core" heating is instantaneous, selective, and homogeneous, contributing to its efficiency. nih.gov

Microwave-assisted methods have been successfully applied to the synthesis of various amine derivatives, including anilines and benzenediamines, often eliminating the need for organic solvents and metal catalysts, thus offering a more environmentally friendly approach. nih.gov

Transition Metal-Free Routes for Aminobiphenyl Compounds

While transition metal-catalyzed reactions are prevalent in the synthesis of biphenyls, there is a growing interest in developing transition metal-free alternatives to address concerns about cost, toxicity, and environmental impact.

One such strategy involves the use of organocatalysts. For instance, thiourea (B124793) has been employed as an organocatalyst in the direct reductive amination of aldehydes, using a Hantzsch ester for transfer hydrogenation. This method provides a metal-free route to a diverse range of amines. organic-chemistry.org

Another approach utilizes readily available and inexpensive reagents. A method for amide synthesis from phenyl esters and aryl amines has been developed that is both transition metal- and solvent-free, using sodium hydride as a base. rsc.org This approach boasts high atom economy and high yields of the target amides. rsc.org Furthermore, a concise, atom-economic synthesis of aminoketopyrrolizines has been achieved through a base-catalyzed addition of benzylamine (B48309) to acylethynylpyrroles, followed by a non-catalyzed addition to acylacetylenes and subsequent intramolecular cyclization. nih.gov

Recently, a metal-free, one-pot synthesis of N-aryl-2,2′-biindoles was developed using fluoroarenes and 1,3-diynylaniline derivatives with potassium tert-butoxide in DMSO. acs.org This reaction proceeds rapidly at room temperature through a tandem defluorination-coupling-aromatization sequence. acs.org

Atom-Economic and Sustainable Synthetic Approaches

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes. Atom economy aims to maximize the incorporation of all materials used in the reaction into the final product, thereby minimizing waste. nih.gov

Traditional reactions like substitutions and eliminations often have poor atom economy due to the inherent formation of byproducts. nih.gov In contrast, reactions such as isomerizations can be highly atom-economic. For example, the ruthenium-catalyzed redox isomerization of propargyl alcohols to enones is an efficient and atom-economic process. nih.gov

In the context of biphenyl amine synthesis, developing atom-economic methods is a key goal. The previously mentioned transition metal-free amidation using sodium hydride is an excellent example of a high atom economy process. rsc.org Similarly, the synthesis of aminoketopyrrolizines demonstrates an atom- and step-economic strategy. nih.gov The development of solid-phase peptide synthesis using amino acid esters as building blocks also represents a significant improvement in atom economy by avoiding the need for coupling reagents and protecting groups on certain side chains. nih.gov These approaches not only reduce waste but also often lead to more efficient and cost-effective syntheses.

Chemical Transformations and Reactivity Profiles of 1,1 Biphenyl 3 Amine, 5 Methyl and Derivatives

Functional Group Interconversions and Derivatization

The amine functionality of [1,1'-Biphenyl]-3-amine, 5-methyl- is a prime site for chemical modification, allowing for the synthesis of a diverse array of derivatives through amination and alkylation strategies.

Amination and Alkylation Strategies

The direct alkylation of the amino group in [1,1'-Biphenyl]-3-amine, 5-methyl- can be achieved using various alkylating agents. However, a common challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation due to the increased nucleophilicity of the product amine. masterorganicchemistry.com To circumvent this, reductive amination serves as a valuable alternative for the controlled synthesis of N-alkylated derivatives. This method involves the reaction of the parent amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary or tertiary amine.

Modern catalytic methods have also revolutionized N-arylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful tool for forming carbon-nitrogen bonds. While typically used to synthesize aryl amines from aryl halides, this methodology can be adapted for the derivatization of existing amines.

The reactivity of the amine can be further harnessed for the synthesis of various functional groups. For instance, derivatization with reagents like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Dabsyl-Cl can be employed to introduce chromophoric or fluorophoric tags, which are useful for analytical purposes. princeton.edu The choice of derivatizing agent can influence the properties of the resulting product, such as its chromatographic behavior and ionization efficiency in mass spectrometry. princeton.edu

Directed Carbon-Hydrogen (C-H) Functionalization

The biphenyl (B1667301) scaffold of [1,1'-Biphenyl]-3-amine, 5-methyl- offers multiple sites for C-H functionalization, a modern synthetic strategy that allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. Directing groups play a crucial role in controlling the regioselectivity of these reactions.

Regioselective Meta-C-H Olefination of Biphenyl Amine Substrates

While ortho-C-H functionalization is often favored due to the proximity of the directing group, achieving regioselectivity at the more distant meta-position presents a significant challenge. Recent advancements have demonstrated that nitrile-directed palladium catalysis can effectively achieve meta-C-H olefination of biaryl compounds. rsc.org This strategy involves the use of a nitrile-containing directing group which positions the palladium catalyst to activate a meta-C-H bond. This approach has been successfully applied to various biaryl substrates, leading to the formation of meta-olefinated products. rsc.org

For aniline (B41778) derivatives, which are structurally related to [1,1'-Biphenyl]-3-amine, 5-methyl-, microwave-assisted meta-C-H olefination has been achieved using a simple aliphatic end-on nitrile template. This protocol exhibits broad substrate compatibility and high regioselectivity. rsc.org

Catalytic Approaches for C-H Activation in Biphenyl Amine Systems

Palladium-based catalysts are central to many C-H activation strategies for biphenyl amine systems. The choice of ligand is critical in tuning the reactivity and selectivity of the catalytic system. For instance, in nitrile-directed meta-C-H functionalization, substituted 2-pyridone ligands have been identified as key to assisting the cleavage of the C-H bond. rsc.org

In addition to palladium, other transition metals like rhodium and iridium have also been employed in C-H activation reactions. These catalysts can operate through different mechanisms, including oxidative addition, concerted metalation-deprotonation (CMD), and electrophilic substitution pathways. The specific mechanism is influenced by the metal, its oxidation state, the ligands, and the substrate.

The development of transient directing groups represents another innovative approach. These groups form a temporary covalent bond with the substrate, direct the metal catalyst to the desired C-H bond, and are subsequently cleaved, thus avoiding the need for separate installation and removal steps. nih.gov

Computational Mechanistic Elucidation of C-H Functionalization

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of C-H functionalization reactions. rsc.org These studies provide insights into the transition state geometries, reaction energetics, and the factors controlling regioselectivity.

For the nitrile-directed meta-C-H olefination of biaryl compounds, DFT calculations have revealed that a ligand-containing Pd-Ag heterodimeric transition state is responsible for the observed meta-selectivity. rsc.org The calculations showed that the concerted metalation-deprotonation (CMD) step, where the C-H bond is broken, is the rate-determining step of the reaction. rsc.org Computational models help in the rational design of new catalysts and directing groups for more efficient and selective C-H functionalization reactions.

Rearrangement Reactions Involving Biphenyl Amine Scaffolds

The biphenyl amine scaffold can potentially undergo various rearrangement reactions, leading to the formation of new structural motifs. While specific examples for [1,1'-Biphenyl]-3-amine, 5-methyl- are not extensively documented, analogous rearrangements in related systems provide insights into its potential reactivity.

Rearrangements such as the Hofmann and Curtius reactions are classic methods for converting amides and acyl azides, respectively, into amines with the loss of a carbon atom. masterorganicchemistry.com While these reactions typically start from carboxylic acid derivatives, they could be applied to derivatives of [1,1'-Biphenyl]-3-amine, 5-methyl- to access other substituted biphenyls.

The Beckmann rearrangement, which transforms an oxime into an amide, is another relevant transformation. libretexts.org An oxime derived from a ketone precursor containing the 3-amino-5-methylbiphenyl moiety could potentially undergo this rearrangement to yield a lactam.

More complex skeletal rearrangements can also be envisioned. For instance, base-catalyzed rearrangements of certain ammonium (B1175870) salts containing both allyl and propargyl groups have been shown to lead to the formation of substituted biphenyls. rsc.org While not a direct rearrangement of the [1,1'-Biphenyl]-3-amine, 5-methyl- core itself, this demonstrates that complex bond reorganizations can lead to the biphenyl structure.

Oxidative Transformations of Aminobiphenyls

The oxidative dehydrogenation of aminobiphenyls is a primary method for synthesizing carbazoles, a class of nitrogen-containing heterocyclic compounds with significant applications in materials science and pharmaceuticals. researchgate.net This transformation involves an intramolecular C-N bond formation, effectively cyclizing the aminobiphenyl structure. For a compound like [1,1'-Biphenyl]-3-amine, 5-methyl-, this reaction would lead to a methyl-substituted carbazole (B46965).

The most common substrate for this reaction is 2-aminobiphenyl, which undergoes cyclization to form the carbazole scaffold. nih.govresearchgate.net This process is typically catalyzed by various metal complexes. Palladium catalysts, for example, can facilitate a tandem C-H activation and intramolecular C-N bond formation. researchgate.net Copper-based catalysts, such as CuCl, Cu(OAc)₂, and Cu(OAc)₂/TEMPO, are also widely used in industrial applications, providing moderate to high yields of carbazole. nih.govresearchgate.net Other catalytic systems employing metals like ruthenium have also been developed, demonstrating high activity and efficiency. nih.gov

The reaction can also be viewed as a cyclodehydrogenation, competing with hydrogenolysis (bond-breaking) reactions at different temperatures. google.com For instance, in the synthesis of carbazole from diphenylamine, temperatures above 375°C favor the desired cyclodehydrogenation over other side reactions. google.com

Table 2: Catalytic Systems for Carbazole Synthesis from Aminobiphenyls

Catalyst SystemSubstrateReported YieldReference
CuCl, Cu(OAc)₂, or Cu(OAc)₂/TEMPO2-Aminobiphenyl40-94% nih.govresearchgate.net
CuCl₂, MnO₂, or PbO₂2,2'-Diaminobiphenyl (via deamination)55-98% nih.gov
Pd catalyst2-AminobiphenylGood functional group tolerance researchgate.net
RuCl₃Azidobiphenyl derivativesUp to 96% nih.gov
MoO₂Cl₂(dmf)₂ / PPh₃Disubstituted nitrobiphenyls70-87% researchgate.netnih.gov

Nucleophilic Addition and Condensation Reactions

The primary amine group in [1,1'-Biphenyl]-3-amine, 5-methyl- is a potent nucleophile, capable of participating in a variety of addition and condensation reactions.

The nucleophilic amine of a biphenyl amine can react with quinones, which are electrophilic compounds containing a cyclohexadienedione structure. The reaction typically proceeds through a nucleophilic addition of the amine to one of the carbonyl carbons of the quinone ring. masterorganicchemistry.comacademie-sciences.fr This initial addition can be followed by subsequent steps, often influenced by the specific quinone and reaction conditions.

For example, the reaction of aminophenols with substituted naphthoquinones can lead to the formation of complex heterocyclic structures like benzo[a]phenoxazin-5-ones. researchgate.net In other systems, the condensation of an amine with an o-quinone can proceed via a 1,5-proton shift to generate an N-o-hydroxyaryl imine intermediate. nih.gov This intermediate can then be trapped by various nucleophiles. nih.gov These reactions are fundamental in bioinspired chemistry, mimicking processes catalyzed by quinoenzymes. nih.gov The reactivity of quinone methides, which are related intermediates, with nucleophiles like glutathione (B108866) is also a well-studied area, highlighting the electrophilic nature of the quinonoid system. nih.gov

The reaction of a primary amine, such as [1,1'-Biphenyl]-3-amine, 5-methyl-, with an aldehyde or a ketone results in the formation of an imine (also known as a Schiff base). wikipedia.orgmasterorganicchemistry.com This reaction is a classic condensation, involving the elimination of a water molecule. masterorganicchemistry.commasterorganicchemistry.com

The mechanism for imine formation is a reversible, multi-step process. libretexts.org It begins with the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water yields a protonated imine (an iminium ion), which is then deprotonated to give the final, neutral imine product. libretexts.orglibretexts.org

Due to the reversibility of the reaction, the formation of the imine is often driven to completion by removing the water produced, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The reaction rate is pH-dependent, with optimal rates typically found in weakly acidic conditions (pH 4-5), which allow for protonation of the carbonyl group to increase its electrophilicity without fully protonating the amine nucleophile. libretexts.org

Table 3: General Conditions for Imine Formation

ReactantsReaction TypeTypical ConditionsKey Characteristics
Primary Amine + AldehydeCondensationRoom temperature or gentle heating; often acid-catalyzed (e.g., p-TsOH). masterorganicchemistry.comGenerally faster than with ketones. Aromatic aldehydes react readily. masterorganicchemistry.com
Primary Amine + KetoneCondensationRequires longer reaction times, acid catalyst, and often water removal. masterorganicchemistry.commasterorganicchemistry.comReaction is slower due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl. masterorganicchemistry.com
Imine + WaterHydrolysisAqueous acid (H₃O⁺). masterorganicchemistry.comThe reverse of imine formation, regenerating the amine and carbonyl compound. libretexts.org

Applications in Advanced Materials Science and Catalysis Utilizing 1,1 Biphenyl 3 Amine, 5 Methyl Derived Structures

Precursors for Functional Organic Materials

The bifunctional nature of the [1,1'-Biphenyl]-3-amine, 5-methyl- scaffold, combining the rigidity of the biphenyl (B1667301) unit with the reactivity of the amine, allows for its incorporation into diverse polymer and material backbones. By transforming the monoamine into a diamine or other reactive species, it can serve as a building block for advanced functional organic materials.

Biphenyl Amine Units in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The geometry and functionality of these building blocks dictate the resulting topology and properties of the COF. Biphenyl units, known for their rigidity and defined geometry, are common linkers in COF synthesis.

While direct synthesis of a COF from the monofunctional [1,1'-Biphenyl]-3-amine, 5-methyl- is not typical, its diamino derivatives are prime candidates for use as linear or angular linkers. For instance, a diamino derivative of 5-methyl-[1,1'-biphenyl] could react with multitopic aldehyde linkers, such as 1,3,5-triformylbenzene or 1,3,5-triformylphloroglucinol, through Schiff base condensation to form highly stable, imine-linked 2D or 3D COFs. nih.gov The methyl group and the inherent twist of the biphenyl backbone would influence the stacking of the 2D layers or the geometry of the 3D network, potentially creating unique pore environments and functionalities. The amino groups on the biphenyl unit can also be introduced post-synthetically to a pre-formed COF to enhance its properties, such as for gas separation applications. acs.org

The choice of biphenyl linker significantly impacts the COF's properties, as illustrated by various reported structures.

Table 1: Examples of Biphenyl-Based Linkers in COF Synthesis

Biphenyl Linker/MonomerCo-monomer/ReactionResulting COF Type/TopologyKey Finding/Application
4,4′-Biphenyldicarboxaldehyde (BPDCA)1,3,5-Tris-(4-aminophenyl)triazine (TAPT)2D Imine-linked COF (HHU-COF-1)Crystalline, porous material for gas separation studies. nih.gov
1,1′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl) diurea1,3,5,7-Tetrakis(4-formylphenyl)methaneUrea-linked COF (COF-118)High surface area (1524 m²/g); interlayer stabilization from biphenylene (B1199973) linker.
3,3′,5,5′-Tetra(p-aminophenyl)-bimesitylene (BMTA)Self-condensation3D COF with interpenetrated pts topologyDihedral angle of 60° due to steric hindrance, creating a non-planar 3D structure. acs.org
Tetra-(4-anilyl)methaneTerephthalaldehyde (TA)3D Imine-linked COF (COF-300)Diamondoid topology with permanent porosity (BET surface area of 1360 m²/g).

This table presents examples of related biphenyl linkers to illustrate the principles of COF synthesis. The specific use of [1,1'-Biphenyl]-3-amine, 5-methyl- derivatives would follow similar synthetic strategies.

Integration into Polyimide and Ionene Membranes for Separation Technologies

Polyimides: Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. They are frequently used in separation membranes for gases and liquids. The synthesis typically involves a two-step process where a diamine is reacted with a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized (imidized) to the final polyimide. researchgate.netnih.gov

A diamine derivative of [1,1'-Biphenyl]-3-amine, 5-methyl- could serve as the diamine monomer. Its reaction with various aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), would yield a series of polyimides. researchgate.netrsc.org The contorted, non-linear structure imparted by the meta-amino substitution and the methyl group would hinder efficient chain packing, increasing the fractional free volume (FFV) within the membrane. This is a crucial factor for enhancing gas permeability in separation applications. rsc.org For example, a novel diamine, 3,3'-diamino-5,5',6,6'-tetramethyl-[1,1'-biphenyl]-2,2'-diol (TMBDA), which has a rigid, twisted biphenyl core, was used to create thermally rearranged (TR) polymer membranes with outstanding hydrogen separation performance. researchgate.net

Table 2: Properties of Polyimides Derived from Various Biphenyl Diamines

Diamine MonomerDianhydride MonomerGlass Transition Temp. (Tg)Key Properties/ApplicationReference
3,3'-Diamino-5,5',6,6'-tetramethyl-[1,1'-biphenyl]-2,2'-diol (TMBDA)6FDA>450 °CHigh rigidity, high Tg; precursor for high-performance H₂ separation membranes. researchgate.net
2,2-bis(4-aminophenyl) hexafluoropropane (6FpDA)2,2′3,3′-Biphenyltetracarboxylic dianhydride (iBPDA)~300 °CHigh molecular weight, good mechanical properties for high-pressure gas purification. rsc.org
l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene (BABB)Various (s-BPDA, ODPA, etc.)180-220 °CLower Tg, good thermal stability and mechanical properties. mdpi.com

Ionene Membranes: Ionenes are a class of ion-containing polymers where the charged groups are integral parts of the polymer backbone. They are of significant interest for anion exchange membranes (AEMs) used in fuel cells, water electrolysis, and electrodialysis. mdpi.combohrium.com By converting the amine group of [1,1'-Biphenyl]-3-amine, 5-methyl- into a quaternary ammonium (B1175870) salt that can be incorporated into a polymer backbone, ionene membranes can be fabricated.

For example, poly(alkyl-biphenyl pyridinium)-based AEMs have been synthesized via superacid-catalyzed polymerization followed by quaternization. rsc.orgmdpi.com These membranes, featuring biphenyl units, exhibit well-defined microphase separation, which is crucial for creating efficient ion transport channels, leading to high ionic conductivity and stability. bohrium.com The incorporation of a 5-methyl-[1,1'-biphenyl] unit into such a polymer backbone could further tune the membrane's hydrophobicity, morphology, and ultimately, its performance in ion separation technologies. mdpi.comrsc.org

Oligomerization and Polymerization for Conducting Polymer Architectures (e.g., DNA-Directed Synthesis)

The amine functionality of [1,1'-Biphenyl]-3-amine, 5-methyl- allows it to be polymerized, typically through oxidative coupling, to form a conducting polymer analogous to polyaniline (PANI). nih.govyoutube.com The resulting polymer would feature a backbone of alternating biphenyl and amine units. The biphenyl group's presence would influence the polymer's electronic properties, solubility, and processability compared to standard PANI. The methyl group would further enhance solubility. The conductivity of such polymers is dependent on the degree of oxidation and protonation (doping). physicsjournal.in

A particularly advanced approach for creating precisely structured conducting polymers is DNA-directed synthesis . This method leverages the programmable self-assembly of DNA strands to control the polymerization of monomers attached to them. Researchers have successfully constructed polyaniline oligomers from aniline (B41778) monomers covalently linked to DNA duplexes. nih.gov By treating DNA oligomers containing four or more contiguous aniline units with horseradish peroxidase (HRP) and H₂O₂, the aniline monomers polymerize, and the resulting polymer exhibits the characteristic absorption of the conducting emeraldine (B8112657) state of PANI. nih.govacs.org This technique transfers the sequence programmability of DNA to the conducting polymer, opening pathways to novel nanoelectronic architectures. nih.govacs.org A derivative of [1,1'-Biphenyl]-3-amine, 5-methyl- could be similarly attached to a DNA template and polymerized, allowing the unique electronic properties of the biphenyl unit to be incorporated into a precisely defined nanoscale wire.

Supramolecular Chemistry: Biphenyl Amine-Based Cyclophanes

Cyclophanes are macrocyclic compounds containing at least one aromatic ring bridged by an aliphatic or heteroatomic chain. capes.gov.br Their defined cavities allow them to act as hosts in host-guest chemistry, with applications in molecular recognition, sensing, and catalysis. Biphenyl units are attractive components for cyclophanes due to their rigidity and extended π-surface, which facilitates strong π-π and CH-π interactions with guest molecules. nih.gov

Derivatives of [1,1'-Biphenyl]-3-amine, 5-methyl- are excellent candidates for incorporation into cyclophane structures. The amine group can be transformed into an imide, amide, or other functional group that can participate in a macrocyclization reaction. For instance, a novel biphenyl bisimide-derived cyclophane was recently synthesized and shown to form a box-like nanocavity capable of encapsulating carbazole-derived guests. physicsjournal.innih.gov This host-guest complex exhibited efficient delayed fluorescence in solution, demonstrating how a tailored supramolecular nano-environment can control photophysical properties. physicsjournal.in A cyclophane built from 5-methyl-[1,1'-biphenyl] units could exhibit unique host-guest selectivity due to the specific geometry and electronic nature imparted by the methyl and amine-derived functional groups.

Table 3: Characteristics of Biphenyl-Based Cyclophanes

Cyclophane TypeStructural FeaturesHost-Guest SystemKey Property/ApplicationReference
Biphenyl Bisimide Cyclophane (BPCy)Box-like nanocavity; centroid-to-centroid distance of 8.8 Å.BPCy with carbazole-derived guests.Efficient generation of delayed fluorescence in solution; high association constants (up to 10⁴ M⁻¹). physicsjournal.innih.gov
Cycloparaphenylenes (CPPs)Hoop-shaped macrocycles made of para-linked phenyl rings.CPPs with fullerenes (e.g., C₆₀, C₇₀).Size-selective encapsulation; formation of molecular bearings; photoinduced electron transfer. youtube.com
Benzo[b]furan-containing CyclophaneTwo benzo[b]furan rings with a p-xylene (B151628) bridge.Complex with N-benzylphenethylammonium cation.Demonstrates host-guest binding with moderate affinity (Kₐ = 36 M⁻¹).

Design and Synthesis of Biphenyl Amine-Based Ligands for Catalysis

The amine group in [1,1'-Biphenyl]-3-amine, 5-methyl- is a key functional handle for synthesizing sophisticated ligands for transition metal catalysis. The biphenyl scaffold provides a rigid and sterically tunable platform to support a metal center, influencing its reactivity and selectivity.

Multidentate Ligand Architectures for Transition Metal Catalysis

Multidentate ligands, which bind to a metal center through two or more donor atoms, form highly stable chelate complexes. The amine of [1,1'-Biphenyl]-3-amine, 5-methyl- can be readily converted into an imine through condensation with an aldehyde (forming a Schiff base), or further functionalized to introduce other donor groups like phosphines or ethers, creating bidentate (N,N'), (N,O), (N,P) or tridentate (N,N,N), (N,O,N) ligand systems.

For example, biphenyl-based bis-Schiff base ligands have been synthesized and used in copper-mediated Michael reactions, demonstrating good catalytic activity under mild conditions. Similarly, a series of biphenyl-based tridentate imino-phenolate ligands were used to create magnesium complexes that acted as efficient catalysts for the ring-opening polymerization of rac-lactide. The steric bulk on the ligand framework was found to directly influence the catalytic activity and selectivity of the metal complex. The specific substitution pattern of [1,1'-Biphenyl]-3-amine, 5-methyl- offers a unique steric and electronic profile that can be harnessed to develop new, highly effective catalysts for a range of organic transformations.

Table 4: Examples of Biphenyl-Based Ligands in Catalysis

Ligand TypeMetal ComplexCatalytic ApplicationKey FindingReference
Biphenyl-based bis-Schiff baseCopper (Cu)Michael addition reactionCatalyst system works well with carbon or sulfur nucleophiles under mild, neutral conditions.
Biphenyl-based tridentate imino-phenolateMagnesium (Mg)Ring-opening polymerization of rac-lactideBulky substituents on the ligand increase catalytic activity and stereoselectivity.
Bis-pyridylidene amine (bis-PYE)Palladium (Pd)Formic acid dehydrogenationLigand flexibility is crucial; achieved high turnover frequencies (up to 525 h⁻¹). nih.gov
SNS pincer ligandPalladium (Pd)Suzuki–Miyaura cross-couplingWater-soluble cationic palladium complexes showed good catalytic activity. bohrium.com

Table of Compound Names

Abbreviation / Trivial NameSystematic Name
[1,1'-Biphenyl]-3-amine, 5-methyl-[1,1'-Biphenyl]-3-amine, 5-methyl-
BPDCA4,4′-Biphenyldicarboxaldehyde
TAPT1,3,5-Tris-(4-aminophenyl)triazine
BMTA3,3′,5,5′-Tetra(p-aminophenyl)-bimesitylene
TATerephthalaldehyde
PMDAPyromellitic dianhydride
6FDA4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
TMBDA3,3'-Diamino-5,5',6,6'-tetramethyl-[1,1'-biphenyl]-2,2'-diol
6FpDA2,2-Bis(4-aminophenyl) hexafluoropropane
iBPDA2,2′3,3′-Biphenyltetracarboxylic dianhydride
BABBl,3-Bis(3-aminophenoxy-4'-benzoyl)benzene
PANIPolyaniline
HRPHorseradish Peroxidase
BPCyBiphenyl Bisimide Cyclophane
CPPsCycloparaphenylenes
bis-PYEBis-pyridylidene amine

Chiral Ligand Development from Biphenyl Amine Precursors

The development of effective chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer compounds crucial for the pharmaceutical industry. Axially chiral biphenyls are a prominent class of ligands, and precursors like [1,1'-Biphenyl]-3-amine, 5-methyl- are instrumental in their construction. The inherent chirality of atropisomeric biphenyls arises from hindered rotation around the C-C single bond connecting the two aryl rings, a feature that can be controlled by the size of substituents at the ortho positions.

The strategic design of these ligands allows for the creation of a diverse library of catalysts suitable for a wide range of asymmetric reactions. By systematically altering substituents at various positions on the biphenyl core—such as the 3,3′, 5,5′, and 6,6′ positions—researchers can optimize catalyst performance for specific transformations. nih.gov This adjustability is key to achieving high efficiency and enantioselectivity in reactions like asymmetric additions to aldehydes and palladium-catalyzed cycloadditions. nih.gov

Table 1: Examples of Axially Chiral Biphenyl Ligand Types and Their Applications

Ligand Type Core Structure Typical Application Reference
Chiral Diols (e.g., BIPOL-derivatives) [1,1'-Biphenyl]-2,2'-diol Asymmetric addition of diethylzinc (B1219324) and alkynes to aldehydes. nih.gov
Phosphoramidites [1,1'-Biphenyl]-2,2'-diol based Palladium-catalyzed asymmetric cycloadditions. nih.gov
Chiral Phosphoric Acids [1,1'-Biphenyl]-2,2'-diol based Asymmetric [4+3] cyclization reactions. nih.gov

This table illustrates the versatility of the biphenyl scaffold in ligand design. The amine group in precursors like [1,1'-Biphenyl]-3-amine, 5-methyl- provides a synthetic entry point to these and other important ligand classes.

Intermediates in Complex Molecule Synthesis

The structural motif of [1,1'-Biphenyl]-3-amine, 5-methyl- is a valuable building block in the multi-step synthesis of complex organic molecules. Its biphenyl core provides rigidity and specific spatial orientation, while the amine and methyl groups offer sites for controlled chemical modification.

Biphenyl derivatives are integral to the discovery and production of numerous agrochemicals and pharmaceuticals. researchgate.netrsc.org The biphenyl amine scaffold, in particular, is a key precursor for a variety of bioactive compounds, including fungicides, herbicides, and insecticides. researchgate.netrsc.org

A prominent example of a complex agrochemical derived from a biphenyl amine intermediate is the fungicide Fluxapyroxad. The synthesis of this molecule relies on a key intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, which is assembled via a Suzuki-Miyaura coupling reaction. researchgate.net This process highlights an industrially viable method for creating functionalized biphenyl amines with high purity (99.88%) and in good yield (73% over three steps). researchgate.net The development of such efficient synthetic routes, which can be performed with very low catalyst loading (0.04 mol%), underscores the economic and environmental benefits of using these building blocks in large-scale production. researchgate.net

In the pharmaceutical sector, the biphenyl moiety is a cornerstone in drug design, often used to construct molecules that interact with specific biological targets. researchgate.net The versatility of the biphenyl amine scaffold allows for the introduction of various functional groups to optimize pharmacological activity. researchgate.net Derivatives have been developed for a wide range of therapeutic areas, including treatments for cancer, viral infections like AIDS, and inflammatory diseases such as psoriasis. rsc.org

Table 2: Examples of Bioactive Molecules and Intermediates Based on the Biphenyl Scaffold

Compound/Intermediate Class Application Area Significance Reference
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine Agrochemical Key intermediate for the fungicide Fluxapyroxad. researchgate.net
Biphenyl Sulfothiadiazole Derivatives Pharmaceutical Act as PD1/PDL1 inhibitors for cancer immunotherapy. rsc.org
Biphenyl Biaryl Pyrimidine Derivatives Pharmaceutical Utilized in the treatment of AIDS as anti-HIV drugs. rsc.org
2-[(3,5-Difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid Pharmaceutical Used to treat psoriasis. rsc.org

The inclusion of a methylated biphenyl amine moiety like [1,1'-Biphenyl]-3-amine, 5-methyl- in a synthetic route is a strategic choice made to influence the outcome of subsequent chemical transformations. The amine and methyl groups are not merely passive components; they actively guide reaction pathways and fine-tune the properties of intermediates and final products.

The amine group is a particularly powerful functional handle. It can be used as a directing group in C-H functionalization reactions, leveraging non-covalent interactions to guide a metal catalyst to a specific, remote position on the aromatic ring for modification. researchgate.net Furthermore, the amine can be transformed into a wide array of other functional groups. For instance, it can be converted into a diazonium salt, which is a highly versatile intermediate for introducing halogens, hydroxyl groups, and other functionalities via Sandmeyer-type reactions. rsc.org The selective synthesis of mono-N-methyl aromatic amines from nitroso compounds is another strategic transformation, providing access to scaffolds of interest for the pharmaceutical and agricultural industries without the risk of overmethylation. acs.org

The methyl group also plays a critical role. Its electron-donating nature influences the reactivity of the aromatic ring in electrophilic substitution reactions. Sterically, it can direct incoming reagents to specific positions and can influence the rotational barrier around the biphenyl C-C bond, which is a key consideration in the synthesis of atropisomeric compounds. The synthesis of 4-methyl-biphenyl derivatives, for example, requires careful control of reaction conditions to minimize the formation of byproducts like 4,4'-dimethylbiphenyl, demonstrating the strategic importance of managing the reactivity of the methylated ring. google.com

Table 3: Strategic Synthetic Transformations Involving Biphenyl Amine Moieties

Transformation Reagents/Catalyst Product Type Strategic Advantage Reference
Suzuki-Miyaura Coupling Pd catalyst, PPh₃, Boronic Acid Functionalized Biphenyls Efficient construction of the core biphenyl structure. rsc.org
N-Methylation Methylboronic acid, P(OEt)₃ N-Methyl Aromatic Amines Selective mono-methylation without over-alkylation; creates key pharmaceutical/agrochemical scaffolds. acs.org
Nucleophilic Aromatic Substitution (R)-(3-N,N-dimethylamino)pyrrolidine, K₂CO₃ N-Aryl Pyrrolidines Introduction of complex amine substituents, useful as ligands. rsc.org
Diazotization/Sandmeyer Reaction NaNO₂, H₃PO₂, Cu₂O De-aminated or Functionalized Biphenyls Versatile method for removing the amine or replacing it with other groups. rsc.org

Theoretical and Computational Chemistry Studies of Biphenyl Amine Systems

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. rsc.org

Computational methods, particularly DFT, can be used to model the reaction pathways for the synthesis of biphenyl (B1667301) amines, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions. These calculations can identify and characterize the structures of all intermediates and, crucially, the transition states that connect them. researchgate.net

Table 2: Illustrative Energetic Profile for a Generic Cross-Coupling Reaction Step

Species Description Relative Energy (kcal/mol)
Reactants Starting Materials + Catalyst 0.0
Intermediate 1 Oxidative Addition Product -5.2
Transition State 1 Transmetalation TS +15.8
Intermediate 2 Post-Transmetalation Complex -3.1
Transition State 2 Reductive Elimination TS +12.5
Products Biphenyl Amine + Catalyst -20.7

Note: Data is hypothetical and serves to illustrate the output of a computational reaction mechanism study.

Computational chemistry offers profound insights into the origins of selectivity in chemical reactions. rsc.org For the synthesis of a specific isomer like [1,1'-Biphenyl]-3-amine, 5-methyl-, regioselectivity is paramount. If the starting materials have multiple potential reaction sites, computational modeling can predict the most likely outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier will be the favored one, leading to the major product. This is often governed by a combination of steric and electronic factors within the transition states. researchgate.net

While [1,1'-Biphenyl]-3-amine, 5-methyl- is not chiral itself due to rapid rotation, computational studies are vital for understanding stereoselectivity in the synthesis of related, sterically hindered biphenyl amines that do exhibit atropisomerism. nih.gov In such cases, chiral ligands are often used to control the formation of one atropisomer over the other. DFT calculations can model the transition states involving the chiral ligand, revealing the non-covalent interactions that stabilize one diastereomeric transition state over the other, thus explaining the observed enantiomeric excess in the product.

Advanced Modeling Techniques in Biphenyl Amine Research

The study of biphenyl amine systems, including [1,1'-Biphenyl]-3-amine, 5-methyl-, benefits significantly from advanced computational modeling techniques that go beyond static quantum chemical calculations. These methods provide deeper insights into the dynamic behavior, conformational landscapes, and environmental interactions of these flexible molecules. Key advanced techniques include hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, Molecular Dynamics (MD) simulations, and Monte Carlo (MC) simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM)

Hybrid QM/MM methods have become an essential tool for studying large chemical and biological systems where a full quantum mechanical treatment is computationally prohibitive. nih.gov In this approach, the system is partitioned into a chemically active region (e.g., the biphenyl amine substrate and the active site of an enzyme) which is treated with a high-level QM method, and the remainder of the system (e.g., the rest of the protein and solvent) is described by a less computationally expensive MM force field. acs.org This partitioning allows for the accurate modeling of electronic effects like bond-breaking/forming and charge transfer in the reactive core, while still accounting for the steric and electrostatic influence of the larger environment. nih.govnih.gov

There are two primary schemes for combining the QM and MM calculations: subtractive and additive. acs.org

Subtractive Scheme: This was the original QM/MM approximation. The total energy is calculated by adding the QM energy of the inner region to the MM energy of the entire system, and then subtracting the MM energy of the inner region to avoid double-counting. youtube.com In this scheme, the interaction between the QM and MM regions is inherently described at the classical MM level. youtube.com

Additive Scheme: In this more common approach, the total energy is the sum of the QM energy of the core region, the MM energy of the environment, and a specific term describing the interaction energy between the QM and MM parts. This interaction term can include electrostatic contributions (from the interaction of QM charges with MM charges) and van der Waals forces. acs.org When the boundary between the QM and MM regions crosses covalent bonds, special treatments like the link-atom method are required.

The choice of QM method within a QM/MM framework is crucial. While computationally intensive methods like Density Functional Theory (DFT) provide high accuracy, semi-empirical methods such as DFTB-SCC, PM3, and MNDO are often used for larger systems or longer simulations due to their lower computational cost. acs.orgnih.gov Studies have shown that for binding free energy calculations, the inclusion of electronic and polarization effects via a QM/MM approach provides results that are more strongly correlated with experimental binding affinities than purely classical calculations. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can track the trajectory of each particle over time, providing a detailed view of conformational changes, molecular motions, and intermolecular interactions. For biphenyl amine systems, MD is particularly useful for exploring the torsional dynamics around the biphenyl linkage and the interactions with solvent molecules.

When combined with QM/MM methods (QM/MM-MD), these simulations can model dynamic processes that involve changes in electronic structure, such as chemical reactions. acs.org The QM/MM-MD approach allows researchers to study the flexibility of a ligand-protein complex in a solvated environment, providing insights into factors that contribute to catalysis or binding affinity. nih.govnih.gov

Monte Carlo (MC) Simulations

Monte Carlo methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of computational chemistry, MC simulations are a powerful tool for conformational analysis. researchgate.net For a flexible molecule like a substituted biphenyl amine, which has numerous possible conformations due to rotation around the central carbon-carbon bond and other single bonds, MC methods can efficiently explore the potential energy surface to locate low-energy structures.

One common technique is Monte Carlo simulated annealing. researchgate.net In this method, the simulation starts at a high "temperature," allowing the system to overcome energy barriers and escape from local energy minima. As the simulation progresses, the temperature is gradually lowered, causing the system to settle into a deep, low-energy minimum, which often corresponds to the most stable conformation. researchgate.net Biased probability Monte Carlo (BPMC) is a more advanced variant that uses pre-calculated statistical information about conformational subspaces (e.g., preferred torsion angles from protein databases) to guide the random sampling, leading to more efficient convergence. nih.gov

Advanced Density Functional Theory (DFT) for Torsional Barriers

The accurate calculation of the rotational barrier around the biphenyl bond is critical for understanding the conformational preferences and atropisomerism in these systems. Standard DFT methods can struggle with this, but benchmark studies have identified functionals that provide more accurate results by better accounting for non-covalent interactions, particularly dispersion forces. researchgate.netrsc.org

Attractive dispersive interactions between substituents can significantly impact the geometries and stabilities of the ground and transition states. rsc.org Research has shown that dispersion-corrected DFT functionals, such as B3LYP-D, B97-D, and TPSS-D3, are among the most promising methods for accurately determining the torsional barriers of substituted biphenyls when used with large basis sets. researchgate.netrsc.org For charged biphenyl derivatives, accounting for solvation effects is also crucial for obtaining accurate energy barriers. rsc.org

Future Research Directions and Outlook for 1,1 Biphenyl 3 Amine, 5 Methyl Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of substituted biphenyls has been a central theme in organic chemistry for over a century. rsc.org While classical methods like the Ullmann coupling exist, future research should focus on developing more efficient, sustainable, and scalable synthetic routes to [1,1'-Biphenyl]-3-amine, 5-methyl- and its derivatives.

A primary area of exploration involves the advancement of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgresearchgate.net Research efforts could be directed towards optimizing these reactions for the specific substrates required for this compound, such as a coupling between a boronic acid derivative of toluene (B28343) and a bromo- or iodo-aniline derivative. A significant advancement would be the reduction of catalyst loading, as has been achieved in the synthesis of other key biphenyl (B1667301) intermediates where palladium catalyst loading was lowered to as little as 0.04 mol%. researchgate.net

Catalytic System Potential Advantage for Synthesis Research Focus
Palladium-Phosphine Ligand Systems High efficiency and functional group tolerance. rsc.orgDeveloping catalysts with ultra-low loading; exploring novel phosphine (B1218219) ligands (e.g., SPhos) for improved activity. rsc.org
Nickel-Based Catalysts Lower cost compared to palladium; effective for challenging couplings. rsc.orgOvercoming sensitivity to air and moisture; expanding substrate scope for aniline (B41778) derivatives.
Cobalt-Based Catalysts Strong catalytic activity and reduced homocoupling by-products. rsc.orgInvestigating reaction mechanisms to improve selectivity and yield.
Iron-Based Catalysts Most abundant, least toxic, and most economical transition metal catalyst. rsc.orgOptimizing reaction conditions to match the efficiency of precious metal catalysts. rsc.org
Transition-Metal-Free Systems Ultimate "green" chemistry approach, avoiding metal contamination. acs.orgExploring base-mediated or photo-induced coupling reactions, such as those involving fluoroarenes. acs.org

Development of Advanced Materials with Tunable Properties

Substituted biphenyl anilines are recognized as vital building blocks for a range of functional materials, including dyes, liquid crystals, and polymers. rsc.orgresearchgate.net The unique structure of [1,1'-Biphenyl]-3-amine, 5-methyl- makes it an excellent candidate for the development of advanced materials with properties that can be precisely controlled.

The amine group serves as a versatile handle for polymerization or for the attachment of chromophores, charge-transporting moieties, or liquid crystalline mesogens. Future research could focus on synthesizing novel polymers where [1,1'-Biphenyl]-3-amine, 5-methyl- is a key monomer. For instance, its incorporation into polyimides or polyamides could yield materials with high thermal stability and specific optoelectronic properties. The development of organometallic conjugated polymers containing transition metals like platinum or palladium in the main chain is another promising area. cgohlke.com

The ability to tune the material's properties is critical. By chemically modifying the amine group or by adding substituents to the biphenyl rings, researchers can alter characteristics such as:

Conductivity: For applications in organic electronics.

Photoluminescence: For use in organic light-emitting diodes (OLEDs).

Thermal Stability: For high-performance engineering plastics.

Solubility and Processability: To facilitate the fabrication of thin films and devices.

Material Class Potential Application Tunable Property via Derivatization
Conducting Polymers Organic electronics, sensorsElectrical conductivity, band gap
Photoluminescent Materials OLEDs, lightingEmission wavelength, quantum yield
High-Performance Polymers Aerospace, automotiveThermal stability, mechanical strength
Liquid Crystals Displays, optical switchesPhase transition temperatures, birefringence
Ferromagnetic Materials Data storage, spintronicsMagnetic susceptibility, coercivity. rsc.org

Expansion of Theoretical and Computational Methodologies

As the complexity of molecular systems under investigation grows, theoretical and computational methods become indispensable tools for prediction and understanding. For [1,1'-Biphenyl]-3-amine, 5-methyl-, computational chemistry offers a powerful approach to elucidate its intrinsic properties and guide experimental work.

Future research should employ a range of computational techniques to model this molecule. Density Functional Theory (DFT) can be used to calculate its optimized geometry, electronic structure (including HOMO/LUMO energies), and predict its reactivity and spectral properties. dntb.gov.uaresearchgate.net Such studies can provide insights into the effect of the methyl and amine groups on the torsional angle between the phenyl rings, which is a key determinant of the molecule's electronic properties.

Beyond single-molecule calculations, molecular dynamics (MD) simulations can be used to study the behavior of [1,1'-Biphenyl]-3-amine, 5-methyl- in condensed phases, such as in a polymer matrix or in solution. These simulations can predict how molecules self-assemble and interact, which is crucial for designing materials with specific bulk properties. Furthermore, computational docking and simulation studies can predict the binding affinity and mode of interaction of its derivatives with biological targets, providing a rational basis for drug design. researchgate.netnih.gov

Computational Method Research Application for [1,1'-Biphenyl]-3-amine, 5-methyl- Predicted Outcome/Insight
Density Functional Theory (DFT) Calculation of electronic structure, vibrational frequencies, and reaction pathways. dntb.gov.uaresearchgate.netUnderstanding of reactivity, spectral properties (UV-Vis, IR), and thermodynamic stability.
Time-Dependent DFT (TD-DFT) Prediction of excited state properties and UV-Vis absorption spectra.Design of novel chromophores for dyes or optical materials.
Molecular Dynamics (MD) Simulations Simulation of molecular behavior in solution or within a material.Insight into self-assembly, solubility, and interactions within a polymer chain.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and intermolecular interactions. dntb.gov.uaDetailed understanding of non-covalent forces guiding molecular recognition and crystal packing.
Molecular Docking Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). researchgate.netnih.govIdentification of potential pharmaceutical applications and guidance for lead optimization.

Interdisciplinary Research Opportunities

The true potential of [1,1'-Biphenyl]-3-amine, 5-methyl- will be realized through research that bridges traditional scientific disciplines. Its versatile structure makes it a point of convergence for chemistry, materials science, biology, and medicine.

Chemistry and Materials Science: The development of novel synthetic routes (chemistry) directly enables the creation of new functional polymers and electronic materials (materials science). For example, efficient synthesis would allow for the production of monomers for OLEDs or specialized dyes. rsc.org

Chemistry and Agrochemicals: Biphenyl-amine structures are key intermediates in the synthesis of modern fungicides like Fluxapyroxad. researchgate.net Interdisciplinary research between synthetic chemists and agricultural scientists could explore derivatives of [1,1'-Biphenyl]-3-amine, 5-methyl- as new agrochemical agents, potentially leading to more effective and environmentally benign crop protection solutions.

Medicinal Chemistry and Immunology: Biphenyl scaffolds are of immense interest in drug discovery. rsc.org Theoretical studies have shown that biphenyl-based molecules can act as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a major target in cancer immunotherapy. nih.gov A collaborative effort involving synthetic chemists, computational biologists, and immunologists could design and test derivatives of [1,1'-Biphenyl]-3-amine, 5-methyl- as next-generation immunotherapeutic agents.

Organic Synthesis and Biotechnology: The amine group can be a target for enzymatic modification. Research at the interface of organic synthesis and biotechnology could explore the use of enzymes for the selective functionalization of the molecule, offering a green and highly specific alternative to traditional chemical methods.

Interdisciplinary Field Research Goal Potential Impact
Materials Chemistry Synthesize and characterize novel polymers and organic electronic materials.Development of next-generation displays, sensors, and plastics.
Agrochemistry Design and evaluate new derivatives as potential fungicides or pesticides.Improved crop yields and food security. researchgate.net
Medicinal Chemistry Develop and test derivatives as inhibitors of therapeutic targets (e.g., PD-L1, kinases). nih.govNew treatments for cancer and other diseases.
Supramolecular Chemistry Use as a building block for molecular receptors or self-assembling systems.Creation of smart materials and novel sensor technologies. researchgate.net

Q & A

Q. What are the common synthetic routes for [1,1'-Biphenyl]-3-amine, 5-methyl-?

  • Methodological Answer : A widely used approach involves three-component benzannulation , where a 1,3-diketone and amine precursor react in ethanol under reflux conditions. For example, derivatives like N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine are synthesized via this method, yielding products as crystalline solids (melting points: 114–167°C) .
  • Key Steps :

Reaction of 1,3-diketone with substituted amines.

Acid-base extraction for purification (e.g., using 1M NaOH and HCl to isolate the amine via pH-dependent solubility) .

Final purification via column chromatography or recrystallization.

Q. How is [1,1'-Biphenyl]-3-amine, 5-methyl- characterized spectroscopically?

  • Methodological Answer :
  • 1H/13C NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns. For instance, 4'-methoxy-N,N,5-trimethyl-[1,1'-biphenyl]-3-amine shows distinct singlet peaks for methyl groups (δ 2.33 ppm) and methoxy substituents (δ 3.80 ppm) .
  • IR Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate amine functionality and biphenyl backbone .
  • HRMS : Exact mass calculations (e.g., 201.1312 for C₁₃H₁₅N) ensure molecular integrity .

Q. How can meta-selective C–H functionalization be optimized for introducing substituents to [1,1'-Biphenyl]-3-amine derivatives?

  • Methodological Answer : A flow-based meta-selective C–H arylation protocol enables regioselective modification. Key steps include:

Use of directing groups (e.g., –NH₂) to guide palladium catalysts to the meta position .

Real-time TLC monitoring (ninhydrin staining) to track primary amine intermediates .

Optimization of reaction temperature (80–100°C) and solvent (toluene/acetone mixtures) to enhance yield (>85%) .

  • Challenge : Competing para/ortho selectivity; resolved using sterically hindered ligands.

Q. What strategies are effective for incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into [1,1'-Biphenyl]-3-amine scaffolds for metabolic studies?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated aryl halides (e.g., [1,1'-Biphenyl-2,2',3',4,4',5,5',6,6'-D₉]-3-amine) in Suzuki-Miyaura couplings to introduce ²H labels .
  • LC-MS/MS Validation : Quantify isotopic enrichment via MRM (multiple reaction monitoring) transitions, ensuring ≥98% isotopic purity .
  • Applications : Tracing metabolic pathways in central carbon metabolism studies .

Q. How can conflicting NMR data in structural elucidation be resolved?

  • Methodological Answer :
  • Case Study : Overlapping aromatic signals in 5-methyl derivatives may obscure substitution patterns.
  • Solution :

2D NMR (COSY, HSQC) : Correlate coupled protons and assign carbons unambiguously .

NOE Experiments : Identify spatial proximity between methyl groups and adjacent protons .

Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.